5-Methylhexa-2,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylhexa-2,3-diene is an organic compound with the molecular formula C7H12. It belongs to the class of dienes, which are hydrocarbons containing two double bonds. In this case, the double bonds are cumulated, meaning they share a common carbon atom. This structural feature imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methylhexa-2,3-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 5-methyl-2,3-dihalohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques might be employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylhexa-2,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form addition products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Electrophilic Addition: Typically involves halogens or hydrogen halides in an inert solvent like dichloromethane at room temperature.
Oxidation: Potassium permanganate in aqueous solution or ozone in a suitable solvent at low temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under mild pressure.
Major Products Formed
Electrophilic Addition: Halogenated alkanes or alkenes.
Oxidation: Diols, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
5-Methylhexa-2,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of cumulated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylhexa-2,3-diene in chemical reactions involves the interaction of its cumulated double bonds with various reagents. The compound’s reactivity is influenced by the electron density and steric effects around the double bonds. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
1,5-Hexadiene: An isolated diene with double bonds separated by multiple single bonds.
2,4-Hexadiene: A conjugated diene with double bonds separated by a single bond.
Uniqueness
5-Methylhexa-2,3-diene is unique due to its cumulated double bonds, which impart distinct reactivity compared to conjugated or isolated dienes. This structural feature makes it a valuable compound for studying the behavior of cumulated systems and for applications requiring specific reactivity patterns .
Eigenschaften
CAS-Nummer |
69153-20-4 |
---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6-7H,1-3H3 |
InChI-Schlüssel |
PRBHMWKFRHQKTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.